molecular formula C16H22ClNO2 B1670350 Dexpropranolol hydrochloride CAS No. 13071-11-9

Dexpropranolol hydrochloride

Cat. No. B1670350
CAS RN: 13071-11-9
M. Wt: 295.8 g/mol
InChI Key: ZMRUPTIKESYGQW-PFEQFJNWSA-N
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Description

Dexpropranolol is a small molecule that belongs to the class of organic compounds known as naphthalenes . It is the less active enantiomer of propranolol and is an antagonist of the beta-adrenergic receptor . Propranolol has been used for myocardial infarction, arrhythmia, anxiety, and some other diseases, but adverse effects instigated the replacement by newer drugs .


Synthesis Analysis

The synthesis of propranolol, which is similar to dexpropranolol, has been reported in several studies . A common approach is based on the ring opening of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine to form the target compound . Another synthetic protocol for the synthesis of propranolol was developed by Shivani and coworkers .


Molecular Structure Analysis

The molecular formula of Dexpropranolol is C16H21NO2 . The average weight is 259.3434 and the monoisotopic weight is 259.157228921 . The structure of Dexpropranolol can be found in various databases such as DrugBank and ChemSpider .


Chemical Reactions Analysis

Dexpropranolol interacts with various drugs, which can lead to different reactions . For example, Dexpropranolol may increase the hypotensive activities of Abaloparatide and Acarbose, and may increase the arrhythmogenic activities of Acebutolol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dexpropranolol include a molecular formula of C16H21NO2 and a molecular weight of 259.3434 . The density is 1.1±0.1 g/cm3, the boiling point is 434.9±30.0 °C at 760 mmHg, and the vapor pressure is 0.0±1.1 mmHg at 25°C .

properties

IUPAC Name

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30873365
Record name Dexpropranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpropranolol hydrochloride

CAS RN

13071-11-9
Record name (+)-Propranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpropranolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpropranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30873365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXPROPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB9DB0NX46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WH De Camp - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… pranolol hydrochloride, dexpropranolol hydrochloride (USAN… The crystal structure of dexpropranolol hydrochloride has been … to possible c/-spacings of dexpropranolol hydrochloride. …
Number of citations: 6 academic.oup.com
YC Huang, YS Han - Antiviral research, 2014 - Elsevier
Betanodavirus is a highly contagious pathogen, responsible for severe losses incurred in the aquaculture industry. Currently, there are no commercially available antivirals against the …
Number of citations: 14 www.sciencedirect.com
IKM Morton - 1999 - Springer
recognizing cytokines. A naturally occurring interleukin receptor antagonist is the interleukin IL-Ira. It is available as anakinra, a recombinant nonglycosylated human active against IL-l. …
Number of citations: 0 link.springer.com
BH Varkuti, Z Liu, M Kepiro, R Pacifico, Y Gai… - IScience, 2020 - cell.com
We developed a high-throughput assay for modulators of mitochondrial function in neurons measuring inner mitochondrial membrane potential (ΔΨ m ) and ATP production. The assay …
Number of citations: 9 www.cell.com
SB Al Rihani - 2019 - search.proquest.com
The blood-brain barrier (BBB) is a highly selective and protective membrane that preserves brain homeostasis and prevents the free entry of chemicals, toxins and drugs to the brain. …
Number of citations: 2 search.proquest.com
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov

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